molecular formula C12H16N2O B5806712 N-(pyridin-2-ylmethyl)cyclopentanecarboxamide CAS No. 111711-37-6

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide

Cat. No.: B5806712
CAS No.: 111711-37-6
M. Wt: 204.27 g/mol
InChI Key: ZEMDWQVSXYFUEU-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with pyridin-2-ylmethanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-2-ylmethyl)cyclopentanecarboxylic acid, while reduction could produce N-(pyridin-2-ylmethyl)cyclopentylamine.

Scientific Research Applications

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
  • N-(pyridin-2-ylmethyl)benzamide

Uniqueness

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDWQVSXYFUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256124
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111711-37-6
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111711-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Pyridinylmethyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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